molecular formula C15H18N8S B6452787 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine CAS No. 2549024-28-2

9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine

Cat. No. B6452787
CAS RN: 2549024-28-2
M. Wt: 342.4 g/mol
InChI Key: BWPYDVJFMGZGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine” is a complex organic compound that contains a purine ring, which is a heterocyclic aromatic organic compound. It also contains a pyrimidine ring and a piperazine ring . This compound is likely to be used in various chemical reactions due to its complex structure .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the purine ring, the pyrimidine ring, and the piperazine ring . The exact synthesis process would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, a pyrimidine ring, and a piperazine ring . The presence of these rings suggests that the compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its complex structure, including the presence of the purine, pyrimidine, and piperazine rings . The exact reactions that this compound could undergo would depend on the specific conditions and reactants present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure . Some potential properties could include its melting point, boiling point, density, and solubility .

Scientific Research Applications

9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has been studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, and it is of particular interest to researchers due to its ability to affect the activity of a variety of enzymes. For example, this compound has been found to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. Additionally, this compound has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s possible that the compound interacts with its targets by binding to certain enzymes or receptors, thereby altering their function.

Biochemical Pathways

The compound may be involved in various biochemical pathways due to its pyrimidine structure . Pyrimidines are key components of nucleic acids and are essential for the synthesis of DNA and RNA.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .

Advantages and Limitations for Lab Experiments

9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine has been found to be a useful tool for laboratory experiments. One of the main advantages of using this compound is its ability to inhibit the activity of a variety of enzymes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a relatively low solubility in water, which may limit its use in certain experiments. Additionally, this compound can be toxic at high concentrations, so it is important to use caution when handling it.

Future Directions

Due to its wide range of biochemical and physiological effects, there are a number of potential future directions for the study of 9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine. For example, further research could be done to explore the compound’s potential therapeutic applications, such as its ability to inhibit the release of histamine from mast cells. Additionally, further research could be done to explore the compound’s potential applications in cancer research, such as its ability to inhibit the enzyme dihydrofolate reductase. Finally, further research could be done to explore the compound’s potential applications in drug development, such as its ability to inhibit the enzyme cyclooxygenase-2.

Synthesis Methods

9-methyl-6-{4-[2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine can be synthesized through a series of chemical reactions. The first step involves the conversion of 4-methylsulfanyl-2-pyrimidinol to 4-methylsulfanyl-2-pyrimidin-4-amine using ammonium hydroxide. This is followed by the reaction of 4-methylsulfanyl-2-pyrimidin-4-amine with 1-methyl-6-aminopurine to form this compound.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It would be important to handle this compound with care and to take appropriate safety precautions when using it .

properties

IUPAC Name

9-methyl-6-[4-(2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N8S/c1-21-10-19-12-13(21)17-9-18-14(12)23-7-5-22(6-8-23)11-3-4-16-15(20-11)24-2/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPYDVJFMGZGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC(=NC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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